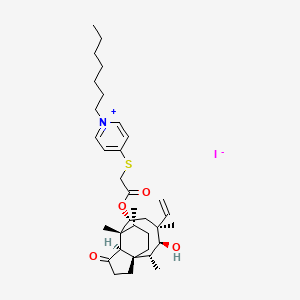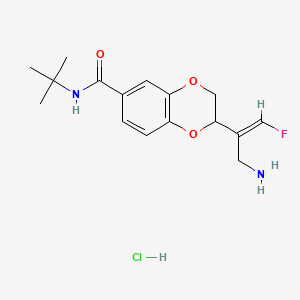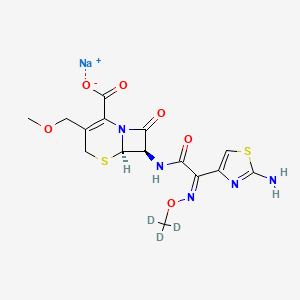
Cefpodoxime-d3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefpodoxime-d3 (sodium) is a deuterium-labeled version of cefpodoxime sodium, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of cefpodoxime. The deuterium labeling allows for more precise tracking and quantification in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefpodoxime-d3 (sodium) involves the incorporation of deuterium atoms into the cefpodoxime molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methanol in the presence of a base to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of cefpodoxime-d3 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-speed homogenization and precipitation techniques to ensure the incorporation of deuterium atoms. The use of deuterated solvents and reagents is optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Cefpodoxime-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefpodoxime-d3 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of alcohols or amines .
科学的研究の応用
Cefpodoxime-d3 (sodium) is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cefpodoxime in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of cefpodoxime.
Drug Development: Used as a tracer in drug development to study the pharmacodynamics and pharmacokinetics of new drug candidates.
Clinical Research: Employed in clinical research to understand the effects of cefpodoxime on different patient populations
作用機序
Cefpodoxime-d3 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls. This inhibition leads to the disruption of cell wall synthesis, resulting in bacterial cell death .
類似化合物との比較
Cefpodoxime-d3 (sodium) can be compared with other cephalosporin antibiotics, such as cefuroxime and cephalexin. While all these compounds belong to the cephalosporin class, they differ in their spectrum of activity, pharmacokinetics, and clinical applications:
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Cephalexin: A first-generation cephalosporin primarily effective against Gram-positive bacteria.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria and better stability against beta-lactamase enzymes .
Cefpodoxime-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies.
特性
分子式 |
C15H16N5NaO6S2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1/i2D3; |
InChIキー |
JNMXSNGAMPXCDR-FMCBUBRJSA-M |
異性体SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)[O-].[Na+] |
正規SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


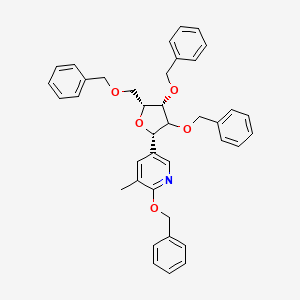
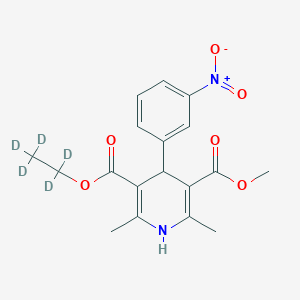
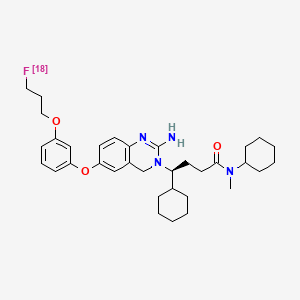


![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
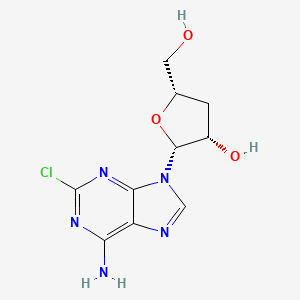
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
